molecular formula C9H12O3 B3364365 3-Acetyl-3-allyl-dihydro-furan-2-one CAS No. 114709-93-2

3-Acetyl-3-allyl-dihydro-furan-2-one

Cat. No. B3364365
M. Wt: 168.19 g/mol
InChI Key: BOMHYQNWTSAVMT-UHFFFAOYSA-N
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Description

3-Acetyl-3-allyl-dihydro-furan-2-one is a chemical compound with the molecular formula C9H12O3 . It has a molecular weight of 168.19 .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-3-allyl-dihydro-furan-2-one consists of a furan ring with acetyl and allyl substituents . The exact structure can be found in chemical databases or literature .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

Research in the field of organic chemistry has demonstrated the utility of compounds like 3-Acetyl-3-allyl-dihydro-furan-2-one in various synthetic pathways. The compound serves as a versatile intermediate for synthesizing a wide range of chemical structures, including furan derivatives, which are of significant interest due to their presence in biologically active molecules.

One study highlights the synthesis of diversely substituted 2-(furan-3-yl)acetates via palladium-catalyzed one-pot multi-component reactions. This process features a cascade mechanism combining carbonylation, alcohoxyl carbonylation, and intramolecular condensation, illustrating the compound's role in constructing complex molecules with potential biological significance (He, Zhang, & Fan, 2015).

Another research avenue explores the formation of 2,3,4-trisubstituted furans via a [3 + 2] annulation of functionalized allylic sulfoxides and aldehydes. This method underscores the compound's utility in generating furan derivatives, which are crucial scaffolds in medicinal chemistry (Fu, Wang, Ma, Liu, & Liu, 2008).

Nonlinear Optical Applications

In the field of materials science, derivatives of 3-Acetyl-3-allyl-dihydro-furan-2-one have been explored for their potential in nonlinear optical applications. For instance, a novel methyl furan-based chalcone derivative demonstrated significant thermal stability and exhibited enhanced second harmonic generation efficiency, indicating its promise for use in optoelectronic devices (Satheeshchandra et al., 2020).

Renewable Chemicals from Biomass

Exploring renewable resources, the reactivity of compounds related to 3-Acetyl-3-allyl-dihydro-furan-2-one has been investigated for generating valuable chemicals from biomass. A study demonstrated the conversion of 3-acetamido-5-acetylfuran to amino-substituted furans and alcohols, highlighting an approach to derive amines and alcohols from renewable sources, which could have implications for sustainable chemistry practices (Liu et al., 2017).

properties

IUPAC Name

3-acetyl-3-prop-2-enyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-4-9(7(2)10)5-6-12-8(9)11/h3H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMHYQNWTSAVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCOC1=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-3-allyl-dihydro-furan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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